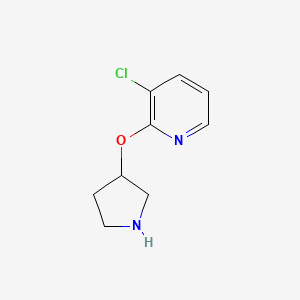
3-Chloro-2-(pyrrolidin-3-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C9H11ClN2O It is a heterocyclic compound that contains both a pyridine ring and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 3-chloropyridine with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography. The reaction can be represented as follows:
3-chloropyridine+pyrrolidine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also be optimized to improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(pyrrolidin-3-yloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include N-oxides of this compound.
Reduction Reactions: Products include piperidine derivatives.
Applications De Recherche Scientifique
3-Chloro-2-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-hydroxypyridine
- 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine
- Pyrrolo[3,4-c]pyridine derivatives
Uniqueness
3-Chloro-2-(pyrrolidin-3-yloxy)pyridine is unique due to the presence of both a pyridine ring and a pyrrolidine ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
3-chloro-2-pyrrolidin-3-yloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTBDVAHPDINRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aR,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2429179.png)
![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one,oxalic acid](/img/structure/B2429181.png)
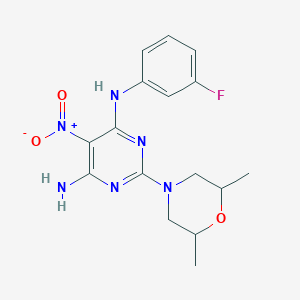
![3-(2-ethoxyethyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429185.png)
![8-bromo-5-methyl-1h,2h,3h,4h,5h-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2429187.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B2429188.png)
![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429190.png)
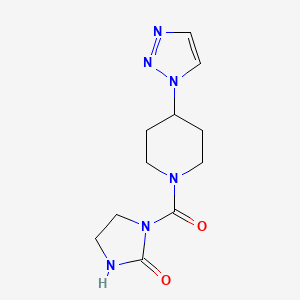
![8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429192.png)
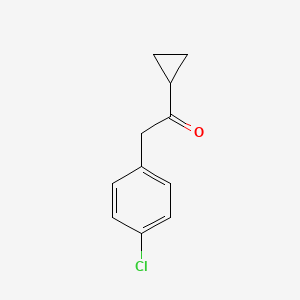
![4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2429195.png)
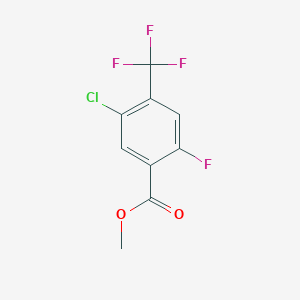
![1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429199.png)
![N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2429201.png)
